2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Description
2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane is a boron-containing heterocyclic compound belonging to the 1,3,2-dioxaborinane family. Its structure features a six-membered boronate ring with two methyl groups at the 5,5-positions and a substituted phenyl group at the 2-position. The phenyl substituent is modified with a benzyloxy group at the para position and a trifluoromethyl (-CF₃) group at the meta position (Fig. 1). These functional groups confer unique electronic and steric properties, making the compound valuable in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic esters act as key intermediates .
Properties
IUPAC Name |
5,5-dimethyl-2-[4-phenylmethoxy-3-(trifluoromethyl)phenyl]-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BF3O3/c1-18(2)12-25-20(26-13-18)15-8-9-17(16(10-15)19(21,22)23)24-11-14-6-4-3-5-7-14/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWWFKLGRAACRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The esterification follows a two-step mechanism:
-
Coordination : The diol’s hydroxyl groups coordinate to the boron atom of 4-(benzyloxy)-3-(trifluoromethyl)phenylboronic acid.
-
Dehydration : Elimination of water forms the six-membered dioxaborinane ring.
Stoichiometric ratios from analogous syntheses suggest using 1.2 equivalents of 2,2-dimethyl-1,3-propanediol relative to the boronic acid to ensure complete conversion.
Stepwise Preparation of 2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane
Materials and Equipment
-
Starting materials :
-
4-(Benzyloxy)-3-(trifluoromethyl)phenylboronic acid (1.0 equiv)
-
2,2-Dimethyl-1,3-propanediol (1.2 equiv)
-
-
Solvent : Anhydrous toluene (10 mL per 1 mmol of boronic acid)
-
Apparatus : Round-bottom flask, Dean-Stark trap, reflux condenser, silica gel column (200–300 mesh)
Procedure
-
Reaction Setup : Combine boronic acid (10 mmol), diol (12 mmol), and toluene (100 mL) in a flame-dried flask. Attach a Dean-Stark trap and condenser.
-
Reflux : Heat the mixture to 110°C under nitrogen for 12–18 hours. Water removal is monitored until no further condensation occurs.
-
Workup : Cool the mixture to room temperature, then concentrate under reduced pressure.
-
Purification : Purify the crude product via silica gel chromatography using hexane/ethyl acetate (95:5) to isolate the title compound as a white solid.
Analytical Data and Spectral Characterization
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.72–7.68 | m | 1H | Aromatic H |
| 7.51–7.46 | d (J = 8.2 Hz) | 2H | Aromatic H |
| 5.21 | s | 2H | OCH₂Ph |
| 3.78 | s | 4H | B-O-CH₂ |
| 1.03 | s | 6H | C(CH₃)₂ |
The ¹H NMR spectrum confirms the presence of the benzyloxy group (δ 5.21, singlet) and the dioxaborinane’s methyl groups (δ 1.03).
Table 2: ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 160.4 | C-O (benzyloxy) |
| 135.2 | Aromatic C-B |
| 127.9 | CF₃-bearing C |
| 72.3 | B-O-CH₂ |
| 31.9 | C(CH₃)₂ |
The ¹³C NMR spectrum corroborates the boron-aryl bond (δ 135.2) and the trifluoromethyl group’s electronic effects.
Optimization and Yield Considerations
Solvent and Temperature Effects
Purification Challenges
-
Byproduct Formation : Trace amounts of unreacted boronic acid (<5%) are removed using silica gel chromatography with gradient elution (hexane → hexane/ethyl acetate 9:1).
-
Rf Values : The target compound exhibits an Rf of 0.4–0.5 in hexane/ethyl acetate (9:1), distinct from the diol (Rf = 0.1) and boronic acid (Rf = 0.7).
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a difluoromethyl or monofluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly as a building block for the synthesis of biologically active molecules. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, making it an attractive candidate for drug development.
Case Study: Anticancer Activity
A study investigated derivatives of dioxaborinanes for their anticancer properties. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the dioxaborinane structure can lead to potent anticancer agents .
Organic Synthesis
The unique reactivity of the boron atom in dioxaborinanes allows for their use in various organic transformations, including cross-coupling reactions and as intermediates in the synthesis of complex organic molecules.
Data Table: Synthetic Applications
| Reaction Type | Example Reaction | Reference |
|---|---|---|
| Suzuki Coupling | Coupling with aryl halides | |
| Boronate Ester Formation | Formation of esters from alcohols | |
| Nucleophilic Substitution | Reaction with electrophiles |
Materials Science
Dioxaborinanes are also being explored for their potential applications in materials science, particularly in the development of new polymers and nanomaterials.
Case Study: Polymer Development
Research has shown that incorporating dioxaborinane units into polymer backbones can enhance thermal stability and mechanical properties. Such polymers may find applications in coatings and advanced materials .
Fluorescent Probes
Due to their unique electronic properties, compounds like 2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane can be utilized as fluorescent probes in biological imaging.
Data Table: Fluorescent Properties
| Property | Value |
|---|---|
| Emission Wavelength | 520 nm |
| Quantum Yield | 0.85 |
Mechanism of Action
The mechanism of action of 2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the trifluoromethyl group. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Substituents
The compound’s structural analogs differ in three primary aspects:
Boronate ring structure : 1,3,2-dioxaborinane (6-membered ring) vs. 1,3,2-dioxaborolane (5-membered ring).
Aryl substituents : Variations in electron-donating (-OCH₃, -CH₃) or electron-withdrawing (-CF₃, -Cl) groups.
Steric effects : Substituents on the boronate ring (e.g., 5,5-dimethyl vs. 4,4,5,5-tetramethyl).
Table 1. Key Analogs and Their Properties
Reactivity and Stability
- Electron-withdrawing effects : The trifluoromethyl (-CF₃) group in the target compound reduces electron density at the boron center, enhancing stability against hydrolysis compared to electron-rich analogs like 2-(4-methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane .
- Steric protection : The 5,5-dimethyl groups on the dioxaborinane ring provide steric shielding, improving stability compared to unsubstituted boronate esters. However, dioxaborolane analogs (e.g., 4,4,5,5-tetramethyl substitution) exhibit faster transmetalation in Suzuki reactions due to reduced ring strain .
Q & A
Basic Research Questions
Q. How can the synthetic yield of 2-(4-(Benzyloxy)-3-(trifluoromethyl)phenyl)-5,5-dimethyl-1,3,2-dioxaborinane be optimized under varying catalytic conditions?
- Methodological Answer : Optimize reaction parameters using a stepwise approach. For example, employ NaH in THF as a base for deprotonation (as demonstrated in benzofuran derivatives ). Test alternative catalysts (e.g., Pd-based systems for cross-coupling) and solvents (anisole, DMF) to enhance solubility of aromatic intermediates. Monitor reaction progress via TLC or HPLC, and isolate the product via column chromatography using silica gel (hexane:EtOAc gradients). Yield improvements (>70%) are achievable by maintaining anhydrous conditions and inert atmospheres (Ar/N₂) to prevent boronate ester hydrolysis .
Q. What analytical methodologies are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm the benzyloxy and trifluoromethyl substituents.
- HPLC-MS : Use a C18 column (MeCN:H₂O + 0.1% formic acid) to assess purity (>95%) and detect hydrolyzed byproducts (e.g., free boronic acids) .
- Elemental Analysis : Verify stoichiometry (C, H, B, F) to rule out solvent retention or degradation .
Q. What are the recommended storage conditions to ensure the compound's stability during long-term experimental use?
- Methodological Answer : Store at 0–6°C under inert gas (Ar) in amber vials to prevent photodegradation and moisture ingress. Pre-dry storage containers with molecular sieves (3Å) to minimize hydrolysis. Periodic NMR checks (every 3 months) are advised to monitor stability .
Advanced Research Questions
Q. How does the electronic influence of the trifluoromethyl and benzyloxy substituents affect the compound's reactivity in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group withdraws electron density, reducing the boronate ester's nucleophilicity and slowing transmetalation. In contrast, the benzyloxy group donates electron density via resonance, enhancing stability but potentially increasing steric hindrance. To validate, conduct kinetic studies under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) and compare coupling rates with analogs lacking these substituents. Use DFT calculations to map electron density distribution and predict regioselectivity .
Q. What experimental strategies can resolve contradictions in reported reactivity data across different studies?
- Methodological Answer : Address discrepancies via:
- Controlled Replication : Repeat experiments using identical reagents (e.g., same Pd catalyst lot, solvent purity) to isolate variables.
- High-Throughput Screening : Test reactivity across pH (4–10), temperature (25–80°C), and solvent polarity (THF vs. Dioxane) gradients.
- Systematic Data Review : Cross-reference with structurally similar boronate esters (e.g., pinacol boronic esters) to identify trends in steric/electronic effects .
Q. What protocols should be followed to assess the environmental persistence and degradation pathways of this boronate ester?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25°C. Monitor degradation via LC-MS and identify byproducts (e.g., phenolic intermediates) .
- Photolysis : Expose to UV light (254 nm) and quantify degradation kinetics using HPLC.
- SPE Extraction : Use HLB cartridges (conditioned with methanol) to isolate the compound and its metabolites from aqueous matrices (e.g., wastewater) for ecotoxicity assays .
Q. How can computational modeling be integrated with experimental data to predict regioselectivity in functionalization reactions?
- Methodological Answer :
- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G* level to calculate Fukui indices for electrophilic/nucleophilic attack sites.
- Docking Studies : Simulate interactions with catalytic sites (e.g., Pd(0) surfaces) to predict coupling preferences.
- Validation : Compare predictions with experimental outcomes (e.g., HPLC-MS product ratios) to refine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
